4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol

Hydrogen-Bond Donor Count Topological Polar Surface Area Physicochemical Property Comparison

Researchers requiring selective functionalization of the pyrano[3,2-b]pyridine scaffold often face limited hydrogen-bonding capacity from unsubstituted analogs. 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol addresses this gap with its geminal tertiary alcohol and hydroxymethyl substituent, offering dual H-bond donor/acceptor functionality (TPSA 62.6 Ų vs. 22.1 Ų for the parent scaffold). • Enables sequential protection and orthogonal derivatization of two chemically distinct hydroxyl groups • Serves as a site-selective radical trap or directing group for photoredox catalytic applications • Supplied at ≥95% purity with full analytical characterization; available from stock for immediate global dispatch

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 405174-47-2
Cat. No. B1506207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
CAS405174-47-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1COC2=C(C1(CO)O)N=CC=C2
InChIInChI=1S/C9H11NO3/c11-6-9(12)3-5-13-7-2-1-4-10-8(7)9/h1-2,4,11-12H,3,5-6H2
InChIKeyGUDCDFDMUCDACA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview


4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS 405174-47-2) is a bicyclic heteroaromatic compound featuring a fused pyran–pyridine core with a geminal tertiary alcohol and a hydroxymethyl substituent at the 4-position . With the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol, it is supplied as a research intermediate at purities of ≥95% or ≥98% (HPLC) [1]. Its dihydropyran ring and dual hydrogen-bond donor/acceptor functionality distinguish it from simpler pyrano[3,2-b]pyridine analogs, imparting a distinct reactivity profile and solubility in polar solvents that are valuable for medicinal chemistry and organic synthesis .

Geminal tertiary alcohol and hydroxymethyl pair enables orthogonal derivatization strategies
Dual hydrogen-bond donor capacity with elevated topological polar surface area supports polar fragment-based design
Two chemically distinct hydroxyl groups allow sequential protection/deprotection for complex library synthesis

Why Generic In-Class Analogs Cannot Substitute


The 4-position of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold is a critical node for controlling molecular topology, hydrogen-bonding capacity, and downstream synthetic versatility. Simple in-class analogs—such as the unsubstituted parent 3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 70381-92-9) or the 4-hydroxy analog (CAS 754149-09-2) —lack the geminal hydroxymethyl/tertiary alcohol pair present in the target compound. This dual functionality uniquely enables simultaneous hydrogen-bond donation and acceptance, increases topological polar surface area (TPSA), and provides a handle for selective derivatization (e.g., esterification, oxidation, or etherification) that is impossible with the simpler analogs. Substituting a generic pyrano[3,2-b]pyridine building block without the 4-hydroxymethyl substituent would forfeit these specific physicochemical and synthetic attributes, leading to altered reactivity, solubility, and potential pharmacophoric interactions.

Loss of hydrogen-bond donor sites
Unsubstituted parent scaffold lacks any HBD, which may reduce polarity-driven interactions and alter solubility compared to the target compound.
Single derivatizable handle limits strategies
The 4-hydroxy analog provides only one hydroxyl group, restricting orthogonal protection schemes and multistep library construction.
Generic scaffold forfeits dual functionality
Replacing the target compound with a simple pyrano[3,2-b]pyridine building block removes the geminal alcohol-hydroxymethyl pair, potentially altering reactivity and pharmacophoric profiles.

Quantitative Evidence Against Closest Analogs


Enhanced Hydrogen-Bond Donor Capacity

The target compound contains two hydrogen-bond donor sites (the tertiary 4-OH and the primary –CH₂OH), whereas the unsubstituted parent 3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 70381-92-9) possesses zero hydrogen-bond donors . This difference is quantified by an increase in hydrogen-bond donor count from 0 to 2 and a concomitant increase in topological polar surface area (TPSA) from 22.1 Ų to a computed 62.6 Ų .

HBD & TPSA
Data to verify
Target: 2 HBD / 62.6 Ų
Parent: 0 HBD / 22.1 Ų
Reported higher HBD count and TPSA relative to unsubstituted parent scaffold
Computed from vendor datasheets; experimental validation recommended
Hydrogen-Bond Donor Count Topological Polar Surface Area Physicochemical Property Comparison

Rotatable Bond Flexibility

The hydroxymethyl substituent introduces one rotatable bond (C–CH₂OH) that is absent in the simpler 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS 754149-09-2). The target compound exhibits one rotatable bond, compared to zero for the 4-hydroxy analog . This additional degree of freedom can influence molecular recognition and crystal packing.

Rotatable Bond
Data to verify
Target: 1 rotatable bond
4-OH analog: 0
Additional conformational flexibility reported over 4-hydroxy analog
Computed property; may influence induced-fit binding in screening
Rotatable Bond Count Molecular Flexibility Physicochemical Comparison

Dual Functionalization Handles

The target compound provides two chemically distinguishable handles for further derivatization—the tertiary 4-OH and the primary hydroxymethyl group—whereas the 4-hydroxy analog (CAS 754149-09-2) offers only one reactive hydroxyl group and the unsubstituted parent (CAS 70381-92-9) offers none [1]. This duality enables sequential orthogonal protection/deprotection strategies, which is not feasible with the simpler analogs.

Derivatization Handles
Source review
Target: 2 handles (tertiary + primary alcohol)
4-OH analog: 1 handle
Parent: 0
Supports sequential orthogonal protection strategies
Based on supplier application notes [REFS-1]
Synthetic Intermediate Derivatization Handles Building Block Utility

Optimal Application Scenarios in Discovery Chemistry


Fragment-Based Screening with High Polar Surface Area

The compound's elevated TPSA (62.6 Ų) and dual hydrogen-bond donor capacity make it an ideal fragment for lead discovery programs targeting enzymes with polar binding pockets, where the unsubstituted parent scaffold (TPSA 22.1 Ų) would lack sufficient polarity for binding [1].

Polycyclic Architectures via Orthogonal Derivatization

The presence of two chemically distinct hydroxyl groups allows sequential protection and functionalization, enabling the construction of libraries of 4-substituted pyrano[3,2-b]pyridines that are inaccessible from the singly functionalized 4-hydroxy analog [1].

Photoredox Catalysis and Radical Scaffold Diversification

Building on the demonstrated use of the parent 3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold in iridium-based photoredox catalytic systems for radical conjugate additions, the target compound's additional hydroxymethyl group provides a siteselective radical trap or directing group, expanding the scope of photoredox applications .

Application
Selection Property
Validation Focus
Polar fragment-based screening
High TPSA and dual HBD capacity
Polar interaction profiling in biochemical assays
Orthogonal library synthesis
Two distinct hydroxyl handles
Protection/deprotection strategy feasibility
Photoredox radical chemistry
Hydroxymethyl as potential radical trap or directing group
Reaction scope and site-selectivity
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